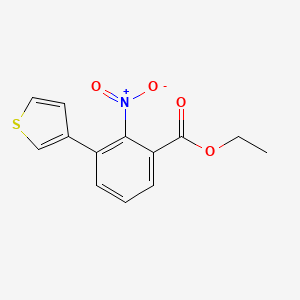

Ethyl 2-nitro-3-(thiophen-3-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919087-92-6 |

|---|---|

Molecular Formula |

C13H11NO4S |

Molecular Weight |

277.30 g/mol |

IUPAC Name |

ethyl 2-nitro-3-thiophen-3-ylbenzoate |

InChI |

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-3-4-10(12(11)14(16)17)9-6-7-19-8-9/h3-8H,2H2,1H3 |

InChI Key |

ZZIQTXUOUSJSAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C2=CSC=C2 |

Origin of Product |

United States |

Catalyst System Optimization:

The choice of catalyst and associated ligands is paramount. Palladium-catalyzed systems are common, but their cost and toxicity necessitate strategies to minimize their use. rsc.org

Ligand Selection: The use of bulky, electron-donating phosphine (B1218219) ligands can activate less reactive but more atom-economical coupling partners like aryl chlorides. libretexts.org

Catalyst Loading: Minimizing the amount of catalyst used is crucial. The development of highly active catalysts, such as monoligated palladium(0) species, allows for lower catalyst loadings, reducing both cost and potential metal contamination in the final product. acs.org

Alternative Metals: Nickel, being more earth-abundant and less expensive than palladium, is a sustainable alternative. mdpi.com However, nickel catalysts often require higher loadings to achieve comparable yields. mdpi.com

Catalyst and Solvent Recycling:

Solvents constitute the largest portion of waste in many chemical processes. rsc.org Likewise, the loss of precious metal catalysts is both economically and environmentally costly.

Heterogeneous Catalysis: Immobilizing the catalyst on a solid support (heterogeneous catalysis) simplifies its separation from the reaction mixture, allowing for easier product purification and catalyst recycling. numberanalytics.comresearchgate.net This contrasts with homogeneous catalysts, which are in the same phase as the reactants and are more difficult to recover. mdpi.com

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key green chemistry goal. rsc.org The use of surfactants can facilitate the reaction of water-insoluble substrates in aqueous media, and in some cases, the catalyst can be recovered and reused within the aqueous phase. researchgate.netacs.org

Minimizing Stoichiometric Reagents:

Mechanisms of Electrophilic Nitration of Aromatic Esters

The synthesis of nitroaromatic compounds, a critical precursor category for molecules like Ethyl 2-nitro-3-(thiophen-3-yl)benzoate, is predominantly achieved through electrophilic aromatic substitution. The nitration of aromatic esters involves the introduction of a nitro group (–NO2) onto the aromatic ring, a process governed by a well-studied, multi-step mechanism.

The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). masterorganicchemistry.comtaylorandfrancis.com This highly reactive species is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). jove.comyoutube.comyoutube.com The mechanism for its formation proceeds through several key steps:

Protonation of Nitric Acid : Sulfuric acid, being the stronger acid, donates a proton to the hydroxyl group of the nitric acid molecule. jove.comyoutube.com This is a rapid equilibrium step that forms the conjugate acid of nitric acid. jove.com

Loss of Water : The protonated nitric acid intermediate is unstable and readily loses a molecule of water (H₂O), a very good leaving group, to generate the nitronium ion. jove.comyoutube.com

Formation of the Electrophile : The resulting nitronium ion is a potent electrophile due to the positive charge on the nitrogen atom and its linear geometry. taylorandfrancis.comjove.com

The existence of the nitronium ion as the key nitrating agent was first proposed by Ingold and later confirmed by the work of George Olah, who successfully isolated stable nitronium salts. masterorganicchemistry.com

Once generated, the nitronium ion is attacked by the π-electron system of the aromatic ring. youtube.com This is the rate-determining step of the electrophilic substitution, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.comyoutube.comnih.gov In this intermediate, the carbon atom bonded to the nitro group becomes sp³-hybridized, temporarily breaking the ring's aromaticity. youtube.comlibretexts.org Aromaticity is quickly restored in the final step when a weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon. masterorganicchemistry.comyoutube.com

Recent studies have also explored a mechanistic continuum for nitration, with the classical polar Ingold-Hughes mechanism and a single-electron transfer (SET) mechanism as the two extremes. researchgate.netacs.orgnih.gov The predominant pathway depends on factors like the nature of the aromatic substrate and the reaction conditions. nih.govresearchgate.netnih.gov Activating groups tend to favor the SET mechanism, while deactivating groups favor the polar mechanism. nih.gov

The presence of an ester group (–COOR) on the aromatic ring significantly influences both the rate (kinetics) and the position of substitution (regioselectivity) during nitration.

Kinetics : The ester group is an electron-withdrawing and deactivating group. It reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion. masterorganicchemistry.com Consequently, the nitration of aromatic esters is generally slower than the nitration of benzene (B151609) or rings with activating substituents. masterorganicchemistry.com For highly activated aromatic compounds, the reaction rate can become so fast that it approaches the rate of encounter between the aromatic molecule and the nitrating species, known as the limiting rate. rsc.org

Regioselectivity : As a deactivating group, the ester functionality directs incoming electrophiles primarily to the meta position. taylorandfrancis.commasterorganicchemistry.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is placed on the ortho and para positions relative to the ester group. The electron-withdrawing nature of the ester destabilizes these intermediates. The meta attack avoids placing the positive charge on the carbon directly attached to the deactivating group, making the corresponding intermediate the most stable (or least unstable) of the possibilities. This directing effect is a crucial consideration in the synthesis of specifically substituted compounds like this compound.

The table below summarizes the directing effects of common functional groups in electrophilic aromatic substitution.

| Group Type | Examples | Directing Effect | Reactivity Effect |

| Activating | -OH, -NH₂, -OR, -Alkyl | ortho, para | Activating |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | ortho, para | Deactivating |

| Deactivating | -NO₂, -SO₃H, -CN, -C=O | meta | Deactivating |

Mechanisms of Esterification Reactions

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. This reaction is fundamental to the synthesis of compounds such as this compound, where an ethyl ester is formed.

The most common method for preparing esters from carboxylic acids and alcohols is the Fischer-Speier esterification, which requires an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comjchr.org The reaction is reversible and proceeds through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. masterorganicchemistry.com The detailed steps are as follows:

Protonation of the Carbonyl Oxygen : The catalytic acid protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. researchgate.netlibretexts.org This step forms a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.comchemguide.co.uk This intramolecular or intermolecular step converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comchemguide.co.uk

Deprotonation : The protonated ester then loses a proton, which is accepted by a base in the medium (like the hydrogen sulfate ion or another alcohol molecule), to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Each step in the Fischer esterification is reversible, meaning the reaction exists in an equilibrium between reactants and products. masterorganicchemistry.comchemguide.co.uk

The efficiency and yield of an esterification reaction are governed by both kinetic and thermodynamic factors. acs.org

Thermodynamics : Esterification is a reversible equilibrium process. masterorganicchemistry.comsparkl.me The position of the equilibrium, and thus the maximum yield, is determined by the change in Gibbs free energy (ΔG). sparkl.me

Enthalpy (ΔH) : The reaction is typically slightly exothermic, meaning it releases a small amount of heat. sparkl.me

Entropy (ΔS) : The reaction involves two reactant molecules forming two product molecules (ester and water), so the change in entropy is often small. However, the formation of a more ordered ester from less ordered reactants can lead to a slight decrease in entropy. sparkl.me

To maximize the product yield, the equilibrium must be shifted to the right, in accordance with Le Chatelier's Principle. This is commonly achieved by:

Using an excess of one reactant (usually the less expensive alcohol). masterorganicchemistry.comsparkl.me

Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. chemguide.co.uksparkl.me

Kinetics : The rate of ester formation is influenced by several factors: sparkl.me

Temperature : Increasing the reaction temperature increases the rate of reaction by providing molecules with more kinetic energy to overcome the activation energy barrier. jchr.orgsparkl.me However, since the reaction is reversible, excessively high temperatures can also favor the reverse hydrolysis reaction. sparkl.me

Catalyst Concentration : The presence of a strong acid catalyst lowers the activation energy for both the forward and reverse reactions, thereby increasing the rate at which equilibrium is reached. jchr.orgsparkl.me

Reactant Concentrations : Higher concentrations of the carboxylic acid and alcohol lead to a faster reaction rate due to an increased frequency of molecular collisions. sparkl.me

The table below illustrates the impact of various parameters on the esterification process.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Yield |

| Increase in Temperature | Increases rate | May decrease yield (if exothermic) |

| Increase in Catalyst | Increases rate | No effect on equilibrium position |

| Increase in Reactant Molar Ratio | Increases rate | Shifts equilibrium toward products |

| Removal of Water | No direct effect on rate | Shifts equilibrium toward products |

Mechanistic Studies of Nucleophilic Substitution on Nitro-Substituted Thiophenyl Benzoates

Nucleophilic aromatic substitution (SₙAr) is a critical reaction for modifying aromatic rings that are electron-deficient. juniperpublishers.comresearchgate.net This mechanism is particularly relevant for substrates like nitro-substituted thiophenyl benzoates, where the nitro group acts as a powerful activating group. The SₙAr mechanism generally proceeds via a stepwise addition-elimination pathway. nih.govnih.gov

The reaction involves the following key stages:

Nucleophilic Attack : A nucleophile adds to an electron-deficient carbon atom of the aromatic ring, typically one bearing a leaving group. nih.gov For nitroarenes, the addition can also occur at a position occupied by hydrogen. juniperpublishers.com This initial attack is often the rate-determining step. juniperpublishers.com

Formation of a Meisenheimer Complex : The addition of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a σ-complex or Meisenheimer adduct. nih.gov The stability of this complex is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups, such as the nitro group, is essential as they delocalize the negative charge through resonance, thereby stabilizing the intermediate.

Departure of the Leaving Group : In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored to form the substitution product. nih.gov

In the context of a nitro-substituted thiophenyl benzoate (B1203000), the nitro group strongly activates the ring for SₙAr. The thiophene (B33073) ring itself can also influence the electronic properties of the benzene ring. Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine, show that the SₙAr reaction follows a stepwise pathway. nih.govnih.gov These studies also highlight that such reactions can be catalyzed, for instance, by an excess of the nucleophile, which facilitates the necessary proton transfers for the elimination of the leaving group. nih.govnih.gov

Recent research has also identified that some SₙAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step process, particularly with certain nucleophiles and substrates. researchgate.netrsc.org The specific pathway—stepwise, concerted, or borderline—depends on the structure of the substrate, the nature of the nucleophile, and the leaving group. rsc.org

Analysis of Rate-Determining Steps and Tetrahedral Intermediate Formation

The transformation of precursors leading to compounds like this compound often involves nucleophilic aromatic substitution (SNAr). The most widely accepted mechanism for these reactions is a two-step process involving the formation and subsequent decomposition of a tetrahedral intermediate. researchgate.netlibretexts.org

The first step is the addition of a nucleophile to the carbon atom bearing the leaving group. libretexts.org This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. researchgate.netlibretexts.org In this intermediate, the carbon atom at the site of substitution changes from an sp² to an sp³ hybridized state, adopting a tetrahedral geometry. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, which can delocalize the negative charge.

Table 1: Key Stages of the SNAr Mechanism

| Stage | Description | Key Characteristics |

|---|---|---|

| Step 1: Nucleophilic Attack | The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bonded to the leaving group. | - Formation of a C-Nucleophile bond.

|

| Intermediate Formation | A resonance-stabilized carbanion, known as a Meisenheimer or σ-complex, is formed. | - Tetrahedral geometry at the reaction site.

|

| Step 2: Leaving Group Departure | The leaving group is eliminated, and the aromaticity of the ring is restored. | - Cleavage of the C-Leaving Group bond.

|

Reactivity-Selectivity Principles in Nucleophilic Aromatic Substitution

The Reactivity-Selectivity Principle (RSP) is a concept in physical organic chemistry which posits that a more reactive species will be less selective in its reactions. wikipedia.org For a given reaction series, this implies that an increase in the reactivity of a reactant should lead to a decrease in its ability to discriminate between different substrates or reaction sites. researchgate.net Historically, the RSP served as a tool to probe reaction mechanisms; the observation of a consistent reactivity-selectivity relationship was taken to suggest a uniform mechanism. researchgate.net

However, the general validity of the RSP has been widely debated, and it is now considered obsolete or, at best, a principle with many exceptions and limitations. wikipedia.org For the principle to apply, certain conditions, such as the existence of a rate-equilibrium relationship, are required. researchgate.net Reactions where solvation factors play a significant role can also lead to a breakdown of the principle. researchgate.net

In the context of nucleophilic aromatic substitution, the relationship between reactivity and selectivity can be complex. While the principle might hold in specific, narrowly defined systems, it often fails as a general predictor. For instance, studies on the reactions of 3- and 4-substituted pyridines with various alkylating agents have shown constant selectivity despite changes in reactivity. wikipedia.org The complexity of the SNAr mechanism, with its multi-step nature and the influence of substituents, leaving groups, and solvent, means that a simple linear relationship between reactivity and selectivity is not always observed. Therefore, while the RSP provides a conceptual framework, its application to predict outcomes in SNAr reactions involving precursors of this compound must be approached with caution.

Reactivity Profile of the Thiophene Ring in Substituted Systems

The thiophene ring is an electron-rich five-membered heterocycle with significant aromatic character, though its aromaticity is considered less than that of benzene but greater than that of furan (B31954) and pyrrole. ksu.edu.sa This inherent electronic nature dictates its reactivity towards both electrophiles and nucleophiles, which is further modulated by the presence of substituents.

Electrophilic Substitution Patterns on Thiophene

Thiophene readily undergoes electrophilic aromatic substitution, and it is significantly more reactive than benzene in these reactions. numberanalytics.comcsjmu.ac.in This enhanced reactivity is due to the ability of the sulfur atom's lone pair electrons to donate into the ring system, thereby stabilizing the cationic intermediate formed during the substitution process. numberanalytics.com

Substitution occurs preferentially at the C2 (or α) position. csjmu.ac.inpearson.com The reason for this regioselectivity lies in the superior stability of the carbocation intermediate (also known as a Wheland intermediate or σ-complex) formed upon electrophilic attack at C2 compared to attack at C3 (the β position). Attack at the C2 position allows the positive charge to be delocalized over more atoms, including the sulfur atom, resulting in three significant resonance structures. csjmu.ac.in In contrast, attack at the C3 position yields an intermediate with only two principal resonance structures, making it less stable. csjmu.ac.in Electrophilic substitution can take place at the C3 position if both C2 and C5 positions are already occupied. csjmu.ac.in

Table 2: Common Electrophilic Substitution Reactions of Thiophene

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Nitrothiophene | numberanalytics.com |

| Bromination | Br₂ / FeBr₃ | 2-Bromothiophene | numberanalytics.com |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | 2-Acylthiophene | numberanalytics.com |

Impact of Nitro and Ester Substituents on Thiophene Reactivity

The presence of electron-withdrawing substituents, such as the nitro (–NO₂) group and the ester (–COOR) group, profoundly alters the reactivity of the thiophene ring. These groups are deactivating towards electrophilic substitution because they withdraw electron density from the ring, making it less attractive to incoming electrophiles.

Conversely, these same substituents are strongly activating for nucleophilic aromatic substitution (SNAr). nih.govuoanbar.edu.iq The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, and electron-withdrawing groups are essential for stabilizing this intermediate via resonance and/or inductive effects. libretexts.orgnih.gov A nitro group, particularly when positioned to accept the negative charge (ortho or para to the reaction site), significantly lowers the activation energy of the reaction, making the thiophene ring much more susceptible to nucleophilic attack. nih.gov Computational studies on 2-methoxy-3-X-5-nitrothiophenes have shown that the SNAr process is facilitated by such electron-withdrawing groups. nih.gov Therefore, in a molecule like this compound, the nitro and ester groups on the benzene ring activate it for nucleophilic attack, while on a thiophene ring, they would similarly facilitate SNAr reactions.

Table 3: Effect of Nitro and Ester Groups on Thiophene Ring Reactivity

| Reaction Type | Effect of –NO₂ and –COOR Groups | Reason |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating | These groups withdraw electron density from the π-system, destabilizing the positively charged intermediate. |

| Nucleophilic Aromatic Substitution | Activating | These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, lowering the reaction's activation energy. nih.govuoanbar.edu.iq |

Computational Chemistry and Theoretical Studies of Ethyl 2 Nitro 3 Thiophen 3 Yl Benzoate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of "Ethyl 2-nitro-3-(thiophen-3-yl)benzoate". These calculations can predict the molecule's three-dimensional geometry, the distribution of its electrons, and its energetic properties with a high degree of accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For "this compound," the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, which acts as the primary electron-donating moiety. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the benzoate (B1203000) system. The transfer of electron density from the thiophene ring to the nitrobenzoate fragment upon electronic excitation is a characteristic feature of such donor-acceptor systems.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Thiophene Derivatives

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) |

| 3-hydroxy-thiophene-2-carboxamide | -5.91 | -1.99 | 3.92 |

| 3-methyl-thiophene-2-carboxamide | -5.58 | -2.12 | 3.46 |

| 3-amino-thiophene-2-carboxamide | -5.62 | -2.51 | 3.11 |

Note: The data presented in this table is for analogous thiophene-2-carboxamide derivatives and is intended to be illustrative of the expected values for this compound. Data sourced from a DFT study on thiophene-2-carboxamide derivatives. nih.gov

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting its reactive sites. The ESP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

In the case of "this compound," the ESP map would be expected to show a high electron density (negative potential, typically colored red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the thiophene and benzene (B151609) rings would exhibit a lower electron density (positive potential, typically colored blue), making them potential sites for nucleophilic interactions. This charge distribution is a direct consequence of the electron-withdrawing nature of the nitro and ester groups and the electron-donating character of the thiophene ring.

Thermodynamic Property Predictions

Computational methods can be employed to predict the thermodynamic properties of "this compound," such as its heat of formation, entropy, and Gibbs free energy. These calculations are typically performed using DFT methods in conjunction with appropriate basis sets. The predicted thermodynamic data is crucial for understanding the stability of the molecule and for predicting the feasibility and energetics of reactions in which it may participate. While specific thermodynamic data for the title compound is not available, studies on related nitroaromatic compounds have demonstrated the reliability of these computational approaches.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

Theoretical calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the structural elucidation and characterization of "this compound."

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, the assignment of signals in the NMR spectra can be confirmed. For the title compound, the aromatic protons and carbons of the thiophene and benzene rings, as well as the protons and carbons of the ethyl group, would have characteristic predicted chemical shifts.

IR Vibrational Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated computationally. These calculations can help in the assignment of the characteristic vibrational modes of the molecule, such as the N-O stretching frequencies of the nitro group, the C=O stretching of the ester, and the various C-H and C-C stretching and bending modes of the aromatic rings.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of "this compound." These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions, which are expected for this class of molecule.

Reaction Mechanism and Transition State Analysis via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For instance, in reactions where "this compound" acts as a substrate, computational methods can be used to explore different reaction pathways, calculate activation energies, and determine the structures of transition states. This information is invaluable for understanding the kinetics and selectivity of a reaction. Studies on the cycloaddition reactions of other nitroalkenes have demonstrated that DFT calculations can effectively elucidate the one-step, polar mechanisms of these transformations. nih.gov Similarly, the reactivity of the title compound in various organic reactions could be modeled to predict its behavior and the likely products.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The conformational flexibility of "this compound" is an important aspect of its molecular behavior. The molecule possesses several rotatable bonds, including the bond connecting the thiophene ring to the benzoate ring and the bonds within the ethyl ester group. This rotational freedom gives rise to a complex conformational landscape.

Molecular dynamics (MD) simulations can be employed to explore this landscape by simulating the motion of the atoms over time. These simulations can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformations is crucial as they can significantly influence the molecule's properties and its interactions with other molecules. For example, the relative orientation of the thiophene and nitrobenzoate rings will affect the extent of electronic conjugation and, consequently, the electronic and optical properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the structural or physicochemical properties of a compound and its chemical reactivity. For "this compound," QSAR models can be instrumental in predicting its behavior in various chemical reactions.

The initial step in building a robust QSAR model involves the selection and calculation of relevant molecular descriptors. These descriptors quantify different aspects of the molecule's structure and electronic properties, which in turn govern its reactivity. For "this compound," a range of descriptors would be calculated using computational chemistry software. These can be broadly categorized as follows:

Electronic Descriptors: These parameters are crucial for predicting the reactivity of a nitroaromatic compound. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution across the benzene ring and the thiophene moiety. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the LUMO is particularly relevant for nitroaromatic compounds, as it indicates their susceptibility to nucleophilic attack. A lower LUMO energy suggests higher reactivity.

HOMO-LUMO gap: This is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Partial atomic charges: These can pinpoint the most electrophilic and nucleophilic sites within the molecule, such as the carbon atoms of the benzene ring and the sulfur atom of the thiophene ring.

Electrophilicity index: This global reactivity index helps in quantifying the electrophilic nature of the compound.

Steric Descriptors: The spatial arrangement of atoms in "this compound" can influence its reaction rates by hindering the approach of a reactant. Important steric descriptors include:

Molecular volume and surface area: These give an indication of the molecule's size.

Steric hindrance parameters: These can be calculated for specific reaction sites to predict the feasibility of a reaction.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

The following table illustrates the types of computational parameters that would be developed for a QSAR study of "this compound."

| Descriptor Category | Specific Descriptor Example | Relevance to Reactivity Prediction |

| Electronic | LUMO Energy | Predicts susceptibility to nucleophilic attack |

| Partial Atomic Charge on Nitro Group Nitrogen | Indicates the strength of the electron-withdrawing effect | |

| Dipole Moment | Influences solubility and interactions in polar media researchgate.net | |

| Steric | Molecular Volume | Affects the ability of reactants to approach the reaction center |

| Torsional angles between the rings | Determines the overall 3D shape and potential for steric clash | |

| Topological | Wiener Index | Relates to molecular branching and compactness |

| Connectivity Indices | Quantify the degree of branching in the molecular structure |

Once the relevant descriptors are calculated for a series of related compounds, statistical methods are employed to build predictive models. These models aim to forecast the outcomes of chemical transformations, such as reaction rates or equilibrium constants. For "this compound," predictive models could be developed for transformations like nucleophilic aromatic substitution or reduction of the nitro group.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., reaction rate) and the selected molecular descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Support Vector Machines (SVM): SVM is a powerful machine learning technique that can model complex, non-linear relationships between structure and reactivity. nih.gov

A hypothetical predictive model for the reduction rate of the nitro group in a series of substituted 2-nitro-3-(thiophen-3-yl)benzoates might take the form of a linear equation:

log(k) = c0 + c1(LUMO Energy) + c2(Partial Charge on Nitro N) + c3*(Steric Parameter)

Where k is the reaction rate constant, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. The quality and predictive power of such models are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.netnih.gov

The table below provides a hypothetical comparison of different modeling techniques for predicting the outcome of a chemical transformation of "this compound."

| Modeling Technique | Potential R² (Training Set) | Potential Q² (Test Set) | Complexity |

| Multiple Linear Regression (MLR) | 0.75 | 0.70 | Low |

| Partial Least Squares (PLS) | 0.82 | 0.78 | Medium |

| Support Vector Machines (SVM) | 0.90 | 0.85 | High |

Applications of Machine Learning in Synthetic Route Design and Optimization

Machine learning (ML) is revolutionizing the field of organic synthesis by enabling the rapid design and optimization of synthetic routes. jetir.org For a target molecule like "this compound," ML algorithms can be trained on vast databases of known chemical reactions to propose novel and efficient synthetic pathways.

One of the key applications of ML in this context is retrosynthesis. In this approach, the target molecule is recursively broken down into simpler, commercially available precursors. ML models, particularly deep learning models like transformers and graph neural networks, can learn the rules of chemical reactions and suggest plausible disconnections. jetir.orgnih.gov

For "this compound," a retrosynthetic analysis powered by machine learning might suggest the following key bond disconnections:

Ester bond disconnection: This would lead to 2-nitro-3-(thiophen-3-yl)benzoic acid and ethanol. The model would recognize this as a standard esterification or its reverse.

Carbon-Carbon bond disconnection between the benzene and thiophene rings: This is a more complex transformation, and the ML model might suggest a Suzuki or Stille coupling reaction as a forward synthesis step, starting from a halogenated benzene derivative and a thiophene boronic acid or stannane.

Furthermore, machine learning models can be used to predict the outcomes of proposed reaction steps, including potential yields and side products. cmu.edu This allows for the in silico optimization of the synthetic route before any experiments are conducted in the laboratory, saving time and resources. By integrating data from various sources, ML algorithms can also suggest optimal reaction conditions, such as the choice of solvent, catalyst, and temperature. epa.gov

The table below outlines how machine learning could be applied to the synthesis of "this compound."

| Machine Learning Application | Description | Potential Impact on Synthesis |

| Retrosynthetic Analysis | Proposing disconnections of the target molecule to identify simpler precursors. nih.gov | Rapidly generates multiple potential synthetic routes for evaluation. |

| Reaction Outcome Prediction | Predicting the yield and potential byproducts of a specific chemical reaction. cmu.edu | Allows for the selection of the most efficient and high-yielding reactions. |

| Reaction Condition Optimization | Suggesting optimal solvents, catalysts, and temperatures for a given transformation. | Reduces the need for extensive experimental screening of reaction conditions. |

| Novel Reaction Discovery | Identifying new types of chemical reactions based on patterns in large datasets. | Could lead to more innovative and efficient ways to synthesize the target molecule. |

Advanced Applications in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent functionality of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate makes it an ideal starting material for the synthesis of complex molecules. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions. The ester group can be hydrolyzed to a carboxylic acid or be involved in transesterification or amidation reactions. The thiophene (B33073) ring, a common motif in medicinal chemistry and materials science, can be further functionalized or incorporated as a key structural element in the final product.

The structure of this compound is particularly well-suited for the synthesis of a wide array of heterocyclic compounds. The reduction of the nitro group to an amine is a pivotal step, creating a nucleophilic center ortho to the ester group. This arrangement facilitates intramolecular cyclization reactions to form various fused heterocyclic systems. For instance, the resulting amino ester can be converted into a benzimidazole, a privileged scaffold in medicinal chemistry. Furthermore, the thiophene moiety itself can be a precursor to other sulfur-containing heterocycles or can be incorporated into larger polycyclic aromatic systems. The reactivity of thiophenes and their benzo derivatives is well-documented, highlighting their role in the synthesis of complex structures. researchgate.net

| Precursor | Resulting Heterocyclic System | Key Transformation |

| Ethyl 2-amino-3-(thiophen-3-yl)benzoate | Thieno[3,2-b]quinolin-9(4H)-one | Intramolecular cyclization |

| Ethyl 2-amino-3-(thiophen-3-yl)benzoate | Benzoxazole derivative | Reaction with an ortho-aminophenol |

| Ethyl 2-amino-3-(thiophen-3-yl)benzoate | Benzimidazole derivative | Reaction with an ortho-phenylenediamine |

In the context of multi-step organic synthesis, this compound serves as a crucial intermediate. Its functional groups can be manipulated in a stepwise manner to build molecular complexity. For example, the nitro group can be used as a directing group in electrophilic aromatic substitution reactions before being converted to an amine for subsequent transformations. The ester can be protected or modified at various stages of a synthetic sequence. This step-by-step approach allows for the precise installation of different functionalities, ultimately leading to the target molecule with high chemo- and regioselectivity. The synthesis of related nitro-containing intermediates often involves multiple steps, underscoring their importance in complex synthetic pathways. chemicalbook.comgoogle.com

Contribution to Novel C-C, C-N, C-O, and C-S Bond Formation Strategies

The chemical makeup of this compound allows for its participation in a variety of bond-forming reactions. The thiophene ring is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. The nitro group, upon reduction to an amine, is a key precursor for the formation of carbon-nitrogen bonds through reactions like amide coupling, diazotization, and the synthesis of nitrogen-containing heterocycles. The ester functionality provides a handle for the formation of new carbon-oxygen bonds via hydrolysis, transesterification, or reduction to an alcohol. While less common, the thiophene ring itself can be a source of sulfur for the formation of new carbon-sulfur bonds under specific reaction conditions.

| Bond Type | Reaction | Reagents/Conditions |

| C-C | Suzuki Coupling | Palladium catalyst, boronic acid |

| C-N | Amide Formation | Reduction of nitro group, then coupling with a carboxylic acid |

| C-O | Ester Hydrolysis | Acid or base catalysis |

| C-S | Thiophene Ring Opening | Strong reducing agents |

Synthetic Utility in the Development of Functional Organic Materials

The thiophene moiety within this compound is a key feature that makes this compound and its derivatives promising candidates for the development of functional organic materials. Thiophene-containing polymers and small molecules are known for their excellent electronic and optical properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthetic versatility of this compound allows for the incorporation of the thiophene unit into larger conjugated systems, which can lead to materials with tailored electronic properties. The synthesis of benzo[b]thieno[2,3-d]thiophene derivatives for use as organic semiconductors is a testament to the potential of such building blocks in materials science. mdpi.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Nitroaryl Thiophene (B33073) Esters

The synthesis of nitroaryl thiophene esters often relies on classical methods that may not meet modern standards of efficiency and environmental responsibility. Future research will prioritize the development of innovative and sustainable synthetic routes. Green chemistry principles are central to this effort, encouraging the use of less hazardous solvents and reagents. For instance, a one-pot method for preparing nitro-diaryl thioureas using the green solvent cyrene has been demonstrated, achieving almost quantitative yields and offering a viable alternative to traditional solvents like THF. bohrium.comnih.gov

New methodologies such as tandem reactions, which combine multiple bond-forming events in a single operation, offer a streamlined approach to constructing complex molecules. A notable example is the synthesis of 3-nitro-2-substituted thiophenes through a tandem Michael-intramolecular Henry reaction. researchgate.net This approach, sometimes enhanced by microwave irradiation on a solid phase, can obviate the need for protecting groups and simplify purification. researchgate.nettudublin.ie These advanced methods represent a significant improvement over traditional protocols. tudublin.ie

| Aspect | Traditional Methodologies | Novel & Sustainable Methodologies |

|---|---|---|

| Strategy | Step-wise, often requiring protection/deprotection | Tandem/cascade reactions, one-pot synthesis bohrium.comnih.gov |

| Energy Input | Conventional heating | Microwave irradiation tudublin.ie |

| Solvents | Often petroleum-based (e.g., THF) | Green solvents (e.g., Cyrene, aqueous ethanol) bohrium.comnih.govscribd.com |

| Efficiency | Lower atom economy, multi-step purifications | Higher yields, simplified workups, reduced waste researchgate.netscribd.com |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The chemical personality of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate is dictated by the interplay between its electron-deficient nitrobenzoate core and its electron-rich thiophene ring. The presence of sulfur in the thiophene ring leads to unique reactivity patterns compared to other aromatic systems. studysmarter.co.uk While thiophenes are generally susceptible to electrophilic substitution, the specific substitution patterns are influenced by the existing substituents. researchgate.net

Future research must delve into the nuanced reactivity of this bifunctional system. For example, exploring selective amination reactions on related α-nitro aryl enoates has revealed unexpected insertion reactions leading to β-amino α-nitro enoates, which are valuable synthetic intermediates. nih.gov Understanding how the thiophene and nitroaryl groups mutually influence chemo- and regioselectivity in reactions such as C-H activation, cross-coupling, and cycloadditions is a key frontier. The reactivity of thiophenes can be modulated by transition metal complexes, leading to partial reduction or C-S bond cleavage, and these patterns depend heavily on the metal and its ligands. researchgate.net A deeper understanding of these interactions will enable chemists to unlock new synthetic transformations and build more complex molecular architectures.

Integration of Artificial Intelligence and Automation in Organic Synthesis and Characterization

The synthesis of complex molecules is transitioning from a labor-intensive practice to a new era dominated by automation and artificial intelligence (AI). bohrium.com This shift is poised to revolutionize the discovery and production of compounds like this compound. AI algorithms can perform literature searches and retrosynthetic analysis to propose and rank potential synthesis routes, including reaction conditions and catalysts. synthiaonline.com

| Stage | Role of Artificial Intelligence (AI) | Role of Automation |

|---|---|---|

| Design & Planning | Proposes retrosynthetic pathways, predicts reaction outcomes, suggests optimal conditions. synthiaonline.com | N/A |

| Execution | Directs robotic systems and adjusts parameters in real-time. wiley.com | Performs precise reagent dispensing, heating, cooling, and reaction monitoring. mdpi.com |

| Analysis & Optimization | Analyzes data from experiments to learn and refine models for future predictions. wiley.com | Conducts high-throughput screening of reaction conditions. bohrium.com |

Advancements in Computational Prediction and Mechanistic Understanding for Related Systems

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms, predicting molecular properties, and designing new reactions. numberanalytics.com For systems related to this compound, methods like Density Functional Theory (DFT) and ab initio calculations can be used to explore potential energy surfaces, identifying reactants, transition states, and products. numberanalytics.comnih.gov This allows for a detailed understanding of reaction pathways without the need for extensive experimentation.

A significant challenge in computational chemistry is the prohibitive cost of exploring all possible reaction pathways. chemrxiv.org To address this, approaches like Heuristically-Aided Quantum Chemistry (HAQC) combine empirical chemical rules with quantum calculations to guide the exploration of potential energy surfaces and predict feasible reaction pathways. chemrxiv.org Furthermore, machine learning is making a substantial impact, with models capable of predicting reaction products and even entire reaction pathways with high accuracy by learning from vast datasets of known reactions. rsc.org These computational advancements are bridging the gap between theoretical prediction and experimental reality, accelerating the discovery and optimization of chemical processes. nih.gov

Scalability and Industrial Feasibility of Synthetic Processes for Complex Organic Compounds

A synthesis that is successful on a laboratory scale may not be viable for large-scale industrial production. The ability to procure useful quantities of a molecule via a simple, scalable route is an increasingly important goal in modern synthesis. nih.gov Scaling up organic syntheses presents numerous challenges, including issues with heat transfer, inefficient mixing, and changes in reaction kinetics. reddit.com

Future research must focus on designing synthetic routes that are inherently scalable. solubilityofthings.com One powerful strategy is the adoption of flow chemistry, which uses continuously flowing streams of reactants in place of traditional batch reactors. solubilityofthings.com This technique offers superior control over reaction parameters like temperature and mixing, leading to improved yields and safety, particularly for highly exothermic or sensitive reactions. solubilityofthings.com Furthermore, developing processes that are stereoselective is crucial, as this avoids the costly separation of undesired isomers, a key consideration for large-scale production. acs.org Ultimately, the industrial feasibility of producing complex molecules like this compound will depend on the development of robust, efficient, and cost-effective synthetic processes designed with scalability as a primary objective. nih.gov

Q & A

Q. What synthetic routes are available for Ethyl 2-nitro-3-(thiophen-3-yl)benzoate, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, ethyl 4-chloro-3-nitrobenzoate derivatives can react with thiophene-containing nucleophiles under mild conditions. A validated method uses equimolar reactants in 1,4-dioxane or THF with a base like triethylamine, stirred at room temperature for 24 hours . Post-reaction, quenching with ice/water and recrystallization from ethanol yields pure products . Optimization may require adjusting stoichiometry (e.g., excess nucleophile) or using polar aprotic solvents to enhance reactivity.

(Advanced)

Q. How can data contradictions in X-ray crystallographic refinement of this compound be resolved?

Data inconsistencies often arise from disordered thiophene or nitro groups. Using SHELXL for refinement allows for partitioning disorder models and applying restraints to bond lengths/angles . For example, the thiophene ring’s thermal motion can be modeled with anisotropic displacement parameters. Cross-validation with Hirshfeld surface analysis (using CCDC data repositories, e.g., CCDC 1983315 for related structures) helps verify intermolecular interactions . Advanced tools like Olex2 integrate SHELX workflows to automate outlier rejection and improve R-factor convergence .

(Basic)

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene; δ 6.8–7.2 ppm for thiophene). C NMR confirms ester carbonyl (~165–170 ppm) and nitro group effects on adjacent carbons.

- IR : Strong absorption at ~1530 cm (asymmetric NO stretch) and ~1730 cm (ester C=O).

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion ([M+H]) and fragments like [M−OEt] due to ester cleavage.

Cross-referencing with computational spectra (e.g., DFT-predicted IR/NMR) enhances assignment accuracy .

(Advanced)

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the electron density distribution, revealing the nitro group’s electron-withdrawing effect, which polarizes the benzene ring and activates the 3-position for electrophilic substitution. Localized orbital locator (LOL) plots visualize π-conjugation between the thiophene and benzene rings . Fukui indices predict reactive sites; the nitro group’s meta-position may favor nucleophilic attack. Solvent effects (e.g., PCM models in Gaussian) refine reaction pathway predictions for hydrolysis or reduction.

(Advanced)

Q. What is the impact of nitro and thiophene substituents on the compound’s stability and bioactivity?

The nitro group enhances electrophilicity, increasing susceptibility to hydrolysis under basic conditions. Stability studies in ethanol/water mixtures show degradation via ester cleavage at pH > 8. The thiophene ring contributes to π-stacking in crystal lattices, improving thermal stability (TGA/DSC data recommended). While direct cytotoxicity data are limited, ethyl benzoate derivatives exhibit cytotoxicity in Hep-2 cells and lung fibroblasts at IC < 1 mM . The nitro group’s potential for metabolic activation (e.g., nitroreductase-mediated conversion to amines) warrants further study.

(Basic)

Q. What purification challenges arise with this compound, and how are they addressed?

Challenges include:

- Nitro Group Polarity : Causes high solubility in polar solvents (e.g., DMSO), complicating crystallization. Use mixed solvents (ethanol/water) for gradual recrystallization .

- Thiophene Oxidation : Exposure to light/oxidizers may form sulfoxides. Purge reactions with inert gases and store under argon.

- Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate eluent) separates unreacted thiophene or nitro precursors.

(Advanced)

Q. How does crystal packing influence the compound’s physicochemical properties?

X-ray data (e.g., CCDC 1983315 analogs) reveal layered packing via π-π stacking (3.5–4.0 Å spacing) between thiophene and benzene rings, enhancing thermal stability (mp > 150°C predicted). Hydrogen bonding between ester carbonyls and nitro groups (O···H distances ~2.2 Å) increases lattice energy, reducing solubility in nonpolar solvents . Hirshfeld surface analysis quantifies intermolecular interactions, guiding co-crystal design for improved bioavailability.

(Advanced)

Q. What mechanistic insights guide the selective reduction of the nitro group in this compound?

Catalytic hydrogenation (H, Pd/C) selectively reduces nitro to amine without ester cleavage. DFT studies show the nitro group’s LUMO is lower (−2.5 eV) than the ester’s (−1.8 eV), favoring preferential reduction. Solvent choice (e.g., ethanol vs. THF) modulates reaction rates; acidic conditions (HCl) protonate the amine product, preventing catalyst poisoning . Monitoring via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) confirms progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.